2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex nitrogen-heterocyclic compound. It belongs to the class of isoquinolones, which are known for their versatile biological and physiological activities . This compound is characterized by its unique structure, which includes an imidazo[1,5-b]isoquinolin-1-one core fused with various functional groups, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves several steps. One common method includes the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes . This reaction is typically catalyzed by transition metals such as palladium or copper under specific conditions . The process may also involve the use of dilithiated intermediates and multi-step reactions including S_NAr reactions . Industrial production methods focus on optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions are also significant, especially in the formation of its isoquinolone core.
Common reagents used in these reactions include alkynes, benzamides, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has numerous applications in scientific research:
Biology: Its biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it useful in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms where the compound acts as an agonist or antagonist .
Comparison with Similar Compounds
Similar compounds include other isoquinolones and benzimidazo[2,1-a]isoquinolin-6(5H)-ones . Compared to these, 2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is unique due to its specific functional groups and the resulting biological activities. Other similar compounds include:
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Known for its biological activities and used in various synthetic applications.
Isoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C21H22N2O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O3S/c1-4-13-7-5-6-8-16(13)23-20(24)17-9-14-10-18(25-2)19(26-3)11-15(14)12-22(17)21(23)27/h5-8,10-11,17H,4,9,12H2,1-3H3 |
InChI Key |
XVYVRTUNLCUTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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